molecular formula C4H7FO2 B1329499 2-Fluorobutyric acid CAS No. 433-44-3

2-Fluorobutyric acid

Cat. No. B1329499
CAS RN: 433-44-3
M. Wt: 106.1 g/mol
InChI Key: GCSPSGQVZXMPKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

2-Fluorobutyric acid has a molecular structure characterized by the presence of 2 freely rotating bonds, 1 hydroxyl group, and 1 carboxylic acid . It has a total of 13 bonds, including 6 non-H bonds, 1 multiple bond, 1 double bond, and 1 carboxylic acid .


Physical And Chemical Properties Analysis

2-Fluorobutyric acid has a density of 1.1±0.1 g/cm3, a boiling point of 174.1±10.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 45.3±6.0 kJ/mol and a flash point of 59.1±19.0 °C . The index of refraction is 1.385, and it has a molar refractivity of 22.3±0.3 cm3 .

Scientific Research Applications

2-Fluorobutanoic Acid: A Comprehensive Analysis of Scientific Research Applications: 2-Fluorobutanoic acid, also known as 2-Fluorobutyric acid, is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Medical Imaging

As a fluorinated compound, 2-Fluorobutanoic acid has potential use in positron emission tomography (PET) imaging agents for tumor diagnosis and treatment, as suggested by related research on glutamine derivatives .

Safety and Hazards

2-Fluorobutyric acid is a hazardous substance. It can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

Like other carboxylic acids, it may interact with various enzymes and proteins within the body, influencing their function .

Mode of Action

The specific mode of action of 2-fluorobutanoic acid is not well-documented. As a carboxylic acid, it may donate a proton (H+) in physiological conditions, acting as an acid. This can influence the pH of the local environment and potentially affect the function of nearby biomolecules .

Biochemical Pathways

Carboxylic acids like 2-fluorobutanoic acid can participate in various biochemical reactions, including those involved in energy metabolism .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-fluorobutanoic acid are not well-studied. As a small, polar molecule, it is expected to be absorbed in the gastrointestinal tract following oral administration. It may be distributed throughout the body via the bloodstream, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-fluorobutanoic acid are not well-documented. As a carboxylic acid, it may influence the local pH and affect the function of nearby biomolecules. Its potential effects on cellular function would depend on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-fluorobutanoic acid. For instance, a lower pH (more acidic environment) could potentially increase the proportion of 2-fluorobutanoic acid that exists in its protonated (acidic) form .

properties

IUPAC Name

2-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSPSGQVZXMPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314784
Record name 2-Fluorobutanoic acid
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Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433-44-3
Record name 2-Fluorobutanoic acid
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Record name Butyric acid, 2-fluoro-
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Record name 2-Fluorobutyric acid
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Record name 2-Fluorobutanoic acid
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Record name 2-fluorobutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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